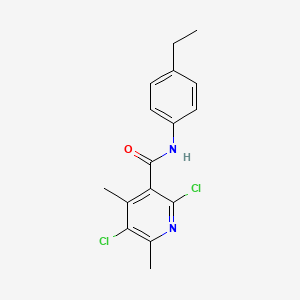![molecular formula C18H23BrN2O B3611921 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3611921.png)
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
描述
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as BRDMT, is a synthetic compound that has drawn attention in the scientific community due to its potential therapeutic applications. BRDMT belongs to the class of diazatricyclic compounds and has been shown to have promising pharmacological properties, making it a target for further research.
作用机制
The mechanism of action of 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is thought to act on several targets in the brain. One proposed mechanism is that this compound acts as a modulator of the sigma-1 receptor, a protein that is involved in several physiological processes, including the regulation of ion channels and the modulation of neurotransmitter release. This compound has also been shown to interact with the dopamine D2 receptor, suggesting that it may have potential in the treatment of disorders such as schizophrenia and addiction.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the promotion of neural stem cell growth and differentiation. Additionally, it has been shown to have anti-inflammatory properties and to increase the expression of proteins involved in neuronal survival and differentiation.
实验室实验的优点和局限性
One advantage of using 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its potential therapeutic applications, particularly in the field of neuroscience. Additionally, the synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is the development of more selective sigma-1 receptor modulators, which may have potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential in the treatment of other disorders, such as addiction and schizophrenia. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in preclinical and clinical studies.
科学研究应用
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have potential therapeutic applications, particularly in the field of neuroscience. Several studies have investigated the effects of this compound on the central nervous system and have found that it exhibits neuroprotective and neuroregenerative properties. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, it has been shown to promote the growth and differentiation of neural stem cells, suggesting that it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-3-7-18-11-20-9-17(2,16(18)22)10-21(12-18)15(20)13-5-4-6-14(19)8-13/h4-6,8,15H,3,7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBQNYAUFTOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-azepanylsulfonyl)phenyl]-4-iodobenzamide](/img/structure/B3611842.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3611852.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611858.png)
![7,9-dimethyl-3-[2-(trifluoromethyl)phenyl]pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3611868.png)
![2,5-dichloro-N-{[(2-chlorobenzyl)amino]carbonyl}-4,6-dimethylnicotinamide](/img/structure/B3611886.png)

![4-chlorophenyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3611894.png)
![4-chlorophenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3611899.png)
![6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol](/img/structure/B3611900.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B3611907.png)

![N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3611928.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]-6-(trifluoromethyl)pyrimidine](/img/structure/B3611929.png)